REACTION_CXSMILES
|
O[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:12])=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1.[Cl-:13].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:13][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:12])=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=CN=CC2=C1)C
|
Name
|
|
Quantity
|
0.125 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 15.9 g
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between chloroform and concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CN=CC2=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |